molecular formula C18H23N5O2S2 B11241609 1-(tert-butyl)-3-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea

1-(tert-butyl)-3-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B11241609
M. Wt: 405.5 g/mol
InChI Key: VOHQBMRRLOTPMY-UHFFFAOYSA-N
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Description

1-(tert-butyl)-3-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butyl)-3-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Quinoline Derivative: The quinoline derivative can be introduced through a nucleophilic substitution reaction, where the thiadiazole ring reacts with a suitable quinoline derivative.

    Introduction of the Urea Group: The final step involves the reaction of the intermediate compound with tert-butyl isocyanate to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-butyl)-3-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(tert-butyl)-3-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Agriculture: It can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as conducting polymers and sensors.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-3-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.

    Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

1-(tert-butyl)-3-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea can be compared with other thiadiazole derivatives:

    Similar Compounds: Examples include 2-amino-1,3,4-thiadiazole, 2-mercapto-1,3,4-thiadiazole, and 2-(2-pyridyl)-1,3,4-thiadiazole.

    Uniqueness: The presence of the quinoline derivative and the urea group in this compound imparts unique biological activities and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H23N5O2S2

Molecular Weight

405.5 g/mol

IUPAC Name

1-tert-butyl-3-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea

InChI

InChI=1S/C18H23N5O2S2/c1-18(2,3)20-15(25)19-16-21-22-17(27-16)26-11-14(24)23-10-6-8-12-7-4-5-9-13(12)23/h4-5,7,9H,6,8,10-11H2,1-3H3,(H2,19,20,21,25)

InChI Key

VOHQBMRRLOTPMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)N2CCCC3=CC=CC=C32

Origin of Product

United States

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